molecular formula C11H16BrN3O2 B14069974 tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Cat. No.: B14069974
M. Wt: 302.17 g/mol
InChI Key: BMVRJWSNXAKUCV-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is a brominated heterocyclic compound featuring a bicyclic imidazo[4,5-c]pyridine core protected by a tert-butyloxycarbonyl (Boc) group. The bromine atom at the 2-position enhances its utility as an intermediate in medicinal chemistry, particularly in cross-coupling reactions for introducing functional groups.

Properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

tert-butyl 2-bromo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14)

InChI Key

BMVRJWSNXAKUCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of a suitable imidazo[4,5-c]pyridine derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[4,5-c]pyridine derivatives.

    Reduction Reactions: The major product is the hydrogenated imidazo[4,5-c]pyridine derivative.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazo[4,5-c]pyridine ring.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
tert-Butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate 2-Bromo ~315.2* Intermediate for Suzuki coupling, nucleophilic substitution
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5-carboxylate 2-Trifluoromethyl ~308.3 Pharmaceutical building block (enhanced lipophilicity, metabolic stability)
Benzyl 3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Benzyloxycarbonyl ~292.3 Synthesis intermediate (48.1% yield via carbamate formation in DCM)
tert-Butyl 4-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate 4-Methyl, triazolo core ~265.3 Neurokinin-3 receptor antagonist (improved binding affinity)
(3S)-Tetrahydrofuran-3-yl (4S)-4-isopropyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate mesylate Isopropyl, mesylate salt ~376.4 SSAO inhibitor (crystalline form: high thermal stability, reduced hygroscopicity)
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate 2-Iodo ~362.2 Heavy atom analog for crystallography or radiolabeling

*Calculated based on molecular formula C₁₁H₁₆BrN₃O₂.

Key Observations:
  • Bromine vs. Trifluoromethyl : The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the trifluoromethyl group enhances metabolic stability and lipophilicity, making the latter more suitable for drug candidates .
  • Core Modifications : Replacement of the imidazole ring with a triazolo core (as in the neurokinin-3 antagonist) alters electronic properties and binding interactions, highlighting the importance of heterocycle selection in target engagement .
  • Salt Formation : The mesylate salt of the isopropyl derivative demonstrates improved pharmaceutical properties (e.g., melting point: 189°C, stability at 75% humidity) compared to the hygroscopic free base, underscoring the role of salt forms in drug development .

Physical and Chemical Properties

Property tert-Butyl 2-Bromo Derivative tert-Butyl Trifluoromethyl Derivative Mesylate Salt (Isopropyl)
Reactivity High (Bromine as leaving group) Low (CF₃ inert) Moderate (salt stability)
Solubility Low in polar solvents Moderate (lipophilic) High (crystalline form)
Stability Sensitive to light/moisture High thermal stability Stable at 40°C/75% humidity
Hygroscopicity Moderate Low Very low

Biological Activity

Tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (CAS Number: 1208098-53-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bromine atom and a tert-butyl ester group, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, anti-inflammatory effects, and potential therapeutic applications.

The molecular formula of this compound is C11H16BrN3O2, with a molecular weight of approximately 302.17 g/mol. The compound features a bicyclic imidazo structure that is known for its potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H16BrN3O2
Molecular Weight302.17 g/mol
Density1.494 ± 0.06 g/cm³
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthetic pathways often include the formation of the imidazo ring followed by bromination and esterification processes.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine exhibit significant anti-inflammatory properties. For instance, compounds in the same class have shown to inhibit COX-2 activity effectively. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance anti-inflammatory effects.

Anticonvulsant Activity

The compound's structural analogs have been evaluated for their anticonvulsant properties. In various models of seizure induction (e.g., pentylenetetrazole-induced seizures), certain derivatives demonstrated significant protective effects against tonic-clonic seizures.

Anticancer Potential

Research has also explored the anticancer activity of related compounds. For example, studies indicated that certain derivatives displayed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Anti-inflammatory Effects : A study on structurally similar compounds reported IC50 values for COX-2 inhibition ranging from 0.04 to 0.09 μmol. These findings support the potential of tert-butyl 2-bromo derivatives in developing anti-inflammatory drugs.
  • Anticonvulsant Activity : In a study evaluating several imidazo derivatives for anticonvulsant activity using the maximal electroshock seizure test (MEST), some compounds showed up to 100% protection against seizures at specific dosages.
  • Cytotoxicity Against Cancer Cell Lines : Research involving various imidazo derivatives demonstrated significant cytotoxicity against human liver carcinoma (HepG2) and breast cancer (MCF7) cell lines with IC50 values below those of standard chemotherapeutic agents.

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